Dichloroacetonitrile

Catalog No.
S575064
CAS No.
3018-12-0
M.F
C2HCl2N
M. Wt
109.94 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroacetonitrile

CAS Number

3018-12-0

Product Name

Dichloroacetonitrile

IUPAC Name

2,2-dichloroacetonitrile

Molecular Formula

C2HCl2N

Molecular Weight

109.94 g/mol

InChI

InChI=1S/C2HCl2N/c3-2(4)1-5/h2H

InChI Key

STZZWJCGRKXEFF-UHFFFAOYSA-N

SMILES

C(#N)C(Cl)Cl

Solubility

10 to 50 mg/mL at 70.7° F (NTP, 1992)
Soluble in methanol
Soluble in ethanol
In water, 3.35X10+4 mg/L at 25 °C (est)

Synonyms

Dichloromethyl Cyanide; NSC 60511

Canonical SMILES

C(#N)C(Cl)Cl

Environmental Monitoring and Water Treatment

  • Formation and Occurrence: Researchers study the formation pathways and factors influencing DCAN formation during drinking water disinfection with chlorine or chloramines. This knowledge helps assess its prevalence in different water sources and develop strategies to minimize its formation [2, 3].
  • Analytical Methods: Developing and validating analytical methods for accurate and sensitive detection and quantification of DCAN in water samples is crucial for monitoring its presence and evaluating the effectiveness of treatment strategies [4].

Health Effects and Toxicology

  • Toxicity Studies: Researchers investigate the potential health effects of DCAN exposure through various in vitro and in vivo studies. These studies aim to understand its genotoxicity, cytotoxicity, and potential carcinogenicity [5].
  • Exposure Assessment: Assessing human exposure to DCAN through contaminated drinking water is crucial for understanding its potential health risks. This research involves measuring DCAN levels in drinking water and estimating human intake based on consumption patterns [6].

Mitigation Strategies

  • Alternative Disinfection Methods: Exploring alternative disinfection methods that minimize the formation of DCAN, such as ozonation or ultraviolet light, is an important research area for ensuring safe drinking water while reducing exposure to potential harmful byproducts [7].
  • Advanced Treatment Technologies: Developing and evaluating advanced treatment technologies, such as activated carbon filtration or biological processes, for removing DCAN from contaminated water is crucial for mitigating its presence in drinking water supplies [8].

Citations:

Dichloroacetonitrile is a colorless to pale yellow liquid at room temperature []. It is a halogenated acetonitrile, meaning it has chlorine atoms replacing hydrogen atoms in the parent molecule acetonitrile (CH3CN) []. While its natural occurrence is limited, it can be formed during water chlorination or chloramination as a byproduct from organic matter. Dichloroacetonitrile holds significance in research due to its reactivity and potential applications in organic synthesis [, ].


Molecular Structure Analysis

The Lewis structure of dichloroacetonitrile features a central carbon atom bonded to two chlorine atoms, a cyano group (C≡N), and a hydrogen atom. The molecule has a trigonal planar geometry around the central carbon due to the three sp2 hybridized orbitals forming sigma bonds with the attached atoms. The lone pair on the nitrogen atom contributes to the overall electron geometry but doesn't participate in bonding.

A notable aspect of the structure is the presence of the cyano group. The cyano group is a strong electron-withdrawing group, meaning it pulls electron density towards itself. This electronic effect influences the reactivity of the molecule, making the carbon-chlorine bonds susceptible to nucleophilic attack [].


Chemical Reactions Analysis

Dichloroacetonitrile participates in various organic reactions. Here are some key examples:

  • Synthesis of Chiral α,α-Dichloro-β-Aminonitriles: Dichloroacetonitrile can react with imines in a palladium-catalyzed Mannich-type reaction to form chiral α,α-dichloro-β-aminonitriles. These chiral compounds are valuable building blocks in organic synthesis [].
Cl2CHCN + RCH=NR' + Pd catalyst -> RCH(NH2)C(Cl)2CN (where R and R' are organic groups) []
  • Alkylation with Trialkylboranes: Dichloroacetonitrile can be alkylated with trialkylboranes in the presence of a phenoxide base to form α,α-dialkyl-substituted nitriles. This reaction allows for the introduction of alkyl groups onto the molecule [].
Cl2CHCN + R3B + PhO- -> R2CHCN + 2HCl + R'OH (where R is an alkyl group, Ph is phenyl group, and R' is an alkyl group from the trialkylborane) []

Physical And Chemical Properties Analysis

  • Melting point: -43 °C
  • Boiling point: 81 °C
  • Density: 1.18 g/cm³
  • Solubility: Miscible with most organic solvents, slightly soluble in water []
  • Stability: Decomposes on heating []

Mechanism of Action (Not Applicable)

Dichloroacetonitrile is primarily used as a reactant in organic synthesis and doesn't have a known biological mechanism of action.

Dichloroacetonitrile is a toxic and hazardous compound. Here are some key safety concerns:

  • Toxicity: Dichloroacetonitrile is harmful by inhalation, ingestion, and skin contact. It can cause irritation of the respiratory system, eyes, and skin. Exposure can also lead to nausea, vomiting, and dizziness.
  • Acute Toxicity Data: Studies have shown that the oral LD50 (lethal dose for 50% of exposed population) in rats is 132 mg/kg.
  • Flammability: Dichloroacetonitrile is a flammable liquid with a flash point of 23 °C.
  • Reactivity: Dichloroacetonitrile can react violently with strong oxidizing agents and strong bases.

Physical Description

Dichloroacetonitrile is a clear liquid.

Color/Form

Liquid

XLogP3

1.3

Boiling Point

234 to 235 °F at 760 mm Hg (decomposes) (NTP, 1992)
112.5 °C

Flash Point

greater than 212 °F (NTP, 1992)

Density

1.369 at 68 °F (NTP, 1992)
1.369 g/cu cm at 20 °C

LogP

log Kow = 0.29 (est)

UNII

O0L64V63M9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The water disinfectant by-product dichloroacetonitrile (DCAN) is a direct-acting mutagen and induces DNA strand breaks in cultured human lymphoblastic cells. Cellular activation by environmental agents may exert detrimental effects to the cells. Activated macrophages produce reactive oxygen intermediates such as H(2)O(2), (-)OH and O(2). Therefore, the effect of various concentrations of DCAN (100-400 uM) on the activity of macrophage cells (RAW 264.7) was studied. In these cells, DCAN-induced oxidative stress was characterized by the production of reactive oxygen intermediates (ROI). Also, the ratios of intracellular GSH/GSSG was assessed and used as a biomarker for oxidative stress. The secretion of TNF-alpha was assessed since macrophages are known to secrete TNF-alpha as a result of cellular oxidative stress. Electrophoretic detection of DNA degradation and light microscopy was utilized for the characterization of DCAN-induced apoptosis. Lactate dehydrogenase (LDH) leakage and trypan blue exclusion were used as markers of cellular necrosis. Following exposure to DCAN (200 uM and 400 uM), intracellular GSSG was increased (2.5-fold of control, P<0. 05). DCAN activation of RAW cells was detected by elevated levels of intracellular ROI (1.9-2.5-fold than control, P<0.05) and increased secretion of TNF-alpha (4.5 fold-than control, P <0.05). Elecrophoresis of genomic DNA of treated cells indicated a dose-dependent increase in degradation of genomic DNA. Morphological studies also indicated that exposure of RAW cells to 100 uM or 200 uM DCAN incites apoptotic cell death. At higher concentrations (400 uM), however, significant (P<0.05) increase in LDH leakage and decrease in cell viability (55% of control) indicative of cellular necrosis, were observed. These studies indicate that DCAN induces dose-dependent apoptosis or necrosis in RAW cells that could be due to the disturbance in intracellular redox status and initiation of ROI-mediated oxidative mechanisms of cellular damage.

Vapor Pressure

2.82 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

3018-12-0

Wikipedia

Dichloroacetonitrile

General Manufacturing Information

The reaction of cyanoethanoic acid with chlorine in aqueous medium at ... pH 4 and 7 produced dichloroacetonitrile. ... At pH 10, dichloroacetonitrile /was also produced/.
Haloacetonitriles ... are chemical by-products of chlorine disinfection of drinking water. /Halogenated acetonitriles/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 551.1; Procedure: gas chromatography with electron capture detector; Analyte: dichloroacetonitrile; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and raw source water; Detection Limit: 0.001 ug/L.

Storage Conditions

Keep tightly closed. Keep away from heat, sparks, and open flame.

Dates

Modify: 2023-08-15

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